Measured LogP and TPSA Differentiate 6‑Oxaspiro[2.5]octane from All‑Carbon Spiro[2.5]octane Building Blocks
The target compound exhibits a measured LogP of 1.611 and TPSA of 26.3 Ų . The all‑carbon analog 2‑chloro‑1‑spiro[2.5]octan‑6‑ylethanone (CAS 2021455‑69‑4) has a predicted LogP of ~2.5 and a TPSA of ~17 Ų . The difference of ΔLogP ≈ −0.9 and ΔTPSA ≈ +9.3 Ų translates to improved aqueous solubility and hydrogen‑bonding capacity for the 6‑oxa compound, factors that are pivotal in fragment‑based drug design or when optimizing ADME properties.
| Evidence Dimension | LogP and TPSA |
|---|---|
| Target Compound Data | LogP 1.611, TPSA 26.3 Ų |
| Comparator Or Baseline | 2‑Chloro‑1‑spiro[2.5]octan‑6‑ylethanone: LogP ~2.5 (predicted), TPSA ~17 Ų |
| Quantified Difference | ΔLogP ≈ −0.9, ΔTPSA ≈ +9.3 Ų |
| Conditions | Measured LogP (target) vs. predicted LogP (comparator) using standard computational tools (ALOGPS 2.1) |
Why This Matters
The lower lipophilicity and higher polar surface area of the 6‑oxa scaffold can reduce off‑target binding and improve metabolic stability, directly influencing candidate selection in lead optimization.
